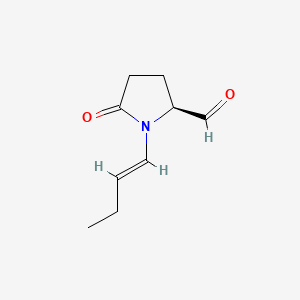

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a butenyl group attached to the pyrrolidine ring, along with an aldehyde and a ketone functional group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of the substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with a butenylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine ring and facilitate the nucleophilic attack on the butenylating agent. The reaction is carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts, such as palladium or nickel complexes, can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at 0-25°C.

Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid.

Reduction: (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be achieved through various methods, often involving the formation of chiral centers which are critical for its biological activity. For instance, recent studies have focused on stereoselective approaches to introduce chirality at specific positions within the pyrrolidine framework .

Antimicrobial Activity

Recent research has highlighted the potential of derivatives of this compound in combating antimicrobial resistance. Studies have shown that certain derivatives exhibit promising activity against Gram-positive pathogens and drug-resistant fungi . The structure-dependent antimicrobial activity suggests that modifications to the pyrrolidine ring can enhance efficacy.

Antagonists for Biological Targets

The compound has been investigated as a scaffold for developing small molecule antagonists targeting specific receptors. For example, one study identified derivatives that act as antagonists for RXFP3, demonstrating significant inhibitory activity . This indicates potential applications in treating conditions related to receptor dysregulation.

Case Study 1: Antimicrobial Screening

In a study aimed at developing new antimicrobial agents, derivatives of this compound were screened against multidrug-resistant bacterial strains. The results indicated that modifications to the core structure led to enhanced antimicrobial properties, particularly against resistant strains .

Case Study 2: Synthesis and Characterization of Antagonists

Another research effort focused on synthesizing various analogues of this compound to evaluate their antagonist activity against RXFP3. The study provided insights into structure-activity relationships (SAR), revealing that specific substitutions significantly affected potency and selectivity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde

- (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid

- (S,E)-1-(But-1-en-1-yl)-5-aminopyrrolidine-2-carbaldehyde

Uniqueness

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and the presence of both aldehyde and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound characterized by a pyrrolidine ring, an aldehyde group, and a butenyl side chain. This unique structure positions it as a compound of interest in various biological and medicinal chemistry applications. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Structural Formula

The molecular formula of this compound is C9H13NO2. The compound features:

- A pyrrolidine ring , which contributes to its biological activity.

- An aldehyde functional group , allowing for reactivity with nucleophiles in biological systems.

- A butenyl side chain , which may influence its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Purity | ≥ 97% |

| Storage Conditions | 2-8°C |

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, in anticancer applications. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects. For instance:

- Compound 21 showed selective activity against multidrug-resistant Staphylococcus aureus and reduced A549 cell viability significantly compared to standard treatments like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against various pathogens. The compound demonstrated promising activity against multidrug-resistant strains.

Case Study: Antimicrobial Screening

A screening of several derivatives against clinically significant pathogens revealed:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 32 µg/mL |

| Compound 21 | Escherichia coli | 64 µg/mL |

| Compound 22 | Klebsiella pneumoniae | 128 µg/mL |

These results suggest that the structural features of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine derivatives enhance their interaction with bacterial targets, making them candidates for further development as antimicrobial agents .

The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites in proteins, particularly enzymes involved in cancer progression or bacterial resistance mechanisms. The aldehyde group can react with amino acid residues, modifying protein function and potentially leading to apoptosis in cancer cells or inhibiting bacterial growth.

Eigenschaften

IUPAC Name |

(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZXCYXZINUSAX-HFSLJOEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CN1C(CCC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/N1[C@@H](CCC1=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.